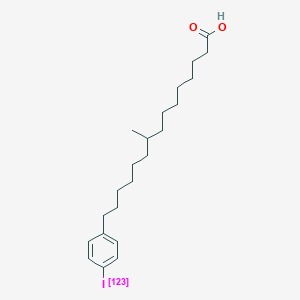

15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123

Description

15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, also known as iodofiltic acid I-123, is a radiopharmaceutical compound used primarily for diagnostic purposes in nuclear medicine. It is a fatty acid analog labeled with the radioactive isotope iodine-123, which emits gamma rays detectable by single-photon emission computed tomography (SPECT). This compound is particularly useful for imaging myocardial metabolism and assessing ischemic heart disease .

Properties

CAS No. |

110025-71-3 |

|---|---|

Molecular Formula |

C22H35IO2 |

Molecular Weight |

454.4 g/mol |

IUPAC Name |

15-(4-(123I)iodanylphenyl)-9-methylpentadecanoic acid |

InChI |

InChI=1S/C22H35IO2/c1-19(11-7-3-2-4-10-14-22(24)25)12-8-5-6-9-13-20-15-17-21(23)18-16-20/h15-19H,2-14H2,1H3,(H,24,25)/i23-4 |

InChI Key |

OVHZUXQBDRSGNZ-NSYCNWAXSA-N |

Isomeric SMILES |

CC(CCCCCCCC(=O)O)CCCCCCC1=CC=C(C=C1)[123I] |

Canonical SMILES |

CC(CCCCCCCC(=O)O)CCCCCCC1=CC=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, involves the iodination of a precursor fatty acid. The process typically includes the following steps:

Iodination: The precursor fatty acid is iodinated using iodine-123 in the presence of a suitable oxidizing agent, such as chloramine-T or iodogen.

Purification: The iodinated product is purified using chromatographic techniques to remove any unreacted iodine and by-products.

Radiolabeling: The purified iodinated fatty acid is then labeled with iodine-123 through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of 15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, follows similar synthetic routes but on a larger scale. The process is optimized for high radiochemical yield and specific activity, ensuring the compound’s efficacy and safety for clinical use. Automated synthesis modules and stringent quality control measures are employed to maintain consistency and purity .

Chemical Reactions Analysis

Types of Reactions

15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the iodinated compound to its corresponding deiodinated form.

Substitution: Nucleophilic substitution reactions can replace the iodine atom with other nucleophiles

Common Reagents and Conditions

Oxidizing Agents: Chloramine-T, iodogen.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Thiols, amines, and other nucleophilic species

Major Products Formed

The major products formed from these reactions include oxidized derivatives, deiodinated compounds, and substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, has a wide range of scientific research applications:

Chemistry: Used as a radiolabeled tracer for studying fatty acid metabolism and transport.

Biology: Employed in research on cellular uptake and metabolism of fatty acids.

Medicine: Primarily used in nuclear medicine for myocardial imaging to assess ischemic heart disease and other cardiac conditions.

Industry: Utilized in the development of new radiopharmaceuticals and diagnostic agents .

Mechanism of Action

The mechanism of action of 15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, involves its uptake by myocardial cells, where it mimics the behavior of natural fatty acids. The compound is transported into cells via fatty acid transport proteins and undergoes beta-oxidation in the mitochondria. The gamma rays emitted by iodine-123 are detected by SPECT imaging, allowing for the visualization of myocardial metabolism and identification of ischemic regions .

Comparison with Similar Compounds

Similar Compounds

Iodofiltic acid I-125: Another radiopharmaceutical used for similar diagnostic purposes but with a different radioactive isotope.

Ioflupane I-123: Used for imaging dopamine transporters in the brain, primarily for diagnosing Parkinson’s disease

Uniqueness

15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, is unique in its specific application for myocardial imaging. Its ability to mimic natural fatty acids and its optimal gamma emission properties make it particularly suitable for assessing cardiac metabolism and ischemia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.